

Physicochemical properties of thiophene derivatives

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of Thiophene Derivatives

Introduction

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a foundational structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous approved pharmaceuticals and agrochemicals, largely because the thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar biological activity with modified physicochemical properties.[3] Thiophene-based compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5][6]

This guide provides a detailed examination of the core physicochemical properties of thiophene and its derivatives, outlines the experimental protocols for their determination, and illustrates their relevance in drug development, particularly in the context of specific signaling pathways.

Core Physicochemical Properties of Thiophene Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For thiophene derivatives, understanding properties such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting/boiling points is critical for lead optimization and formulation development.

- **pKa (Ionization Constant):** The pKa value indicates the strength of an acid or base. It governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to target receptors. Thiophene itself is very weakly basic, with a pKa of -4.5.[7]
- **logP (Partition Coefficient):** The logarithm of the partition coefficient between n-octanol and water, logP is the primary measure of a compound's lipophilicity or hydrophobicity.[8] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[8]
- **Solubility:** Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and is a major challenge in drug development.[9] Thiophene is insoluble in water but soluble in most organic solvents like ethanol and ether.[10][11][12]
- **Melting and Boiling Points:** These physical properties are indicators of molecular purity and the strength of intermolecular forces. They are important considerations during synthesis, purification, and formulation. Thiophene has a melting point of -38°C and a boiling point of 84°C.[10][13]

Data Summary

The following tables summarize key physicochemical data for thiophene and selected derivatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Thiophene	C ₄ H ₄ S	84.14	-38[13]	84[13]
2-Thiophenecarboxylic acid	C ₅ H ₄ O ₂ S	128.15	125-127[14]	260[14]
2-Acetylthiophene	C ₆ H ₆ OS	126.18	10-11	214
Benzothiophene	C ₈ H ₆ S	134.20	32	221
Thiophene derivative 3e	C ₁₅ H ₁₂ F ₃ NO ₂ S	327.3	Not Available	Not Available

Compound	pKa	logP	Aqueous Solubility
Thiophene	-4.5[7]	1.81[15]	Insoluble[11]
2-Thiophenecarboxylic acid	3.49 (at 25°C)[14]	1.57[14]	80 g/L (at 20°C)[14]
2-Acetylthiophene	Not Available	1.18	Slightly soluble
Benzothiophene	Not Available	3.12[16]	Insoluble
Thiophene derivative 3e	Not Available	4.2[17]	Not Available

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.

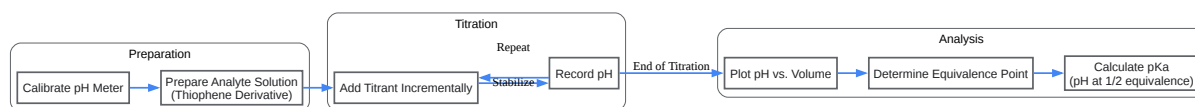
Determination of pKa

The pKa of a compound can be determined using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration

This is a high-precision technique that involves titrating the compound with a strong acid or base and monitoring the pH change with a pH meter.^[18] The pKa is derived from the inflection point of the resulting titration curve.^[18]

- Principle: The pH of a solution containing a weak acid or base is measured as it is neutralized by a titrant. The pKa is equal to the pH at the half-equivalence point.
- Materials: pH meter, burette, stirrer, beaker, standardized acid/base titrant (e.g., 0.1 M HCl or NaOH), pure thiophene derivative, co-solvent if needed (e.g., methanol or DMSO), and carbonate-free water.
- Procedure:
 - Calibrate the pH meter using standard buffer solutions.
 - Accurately weigh and dissolve a known amount of the thiophene derivative in a specific volume of water or a suitable co-solvent.
 - Place the solution in a beaker with a stir bar and immerse the pH electrode.
 - Add the titrant in small, precise increments from the burette.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where 50% of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.



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Workflow for pKa determination by potentiometric titration.

Determination of logP

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[19]

Method: Shake-Flask Method

- Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient, P. The logP is the base-10 logarithm of this ratio.[8]
- Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), pure thiophene derivative, flasks with stoppers, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV).
- Procedure:
 - Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.
 - Accurately weigh the thiophene derivative and dissolve it in one of the phases (usually the one in which it is more soluble).
 - Add a precise volume of this solution to a flask, followed by a precise volume of the second phase. The volume ratio is typically 1:1.

- Stopper the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[9]
 - After shaking, centrifuge the mixture to achieve complete phase separation.
 - Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
 - Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC.
- Data Analysis: Calculate the logP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}\right)$. [8]



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Workflow for LogP determination by the shake-flask method.

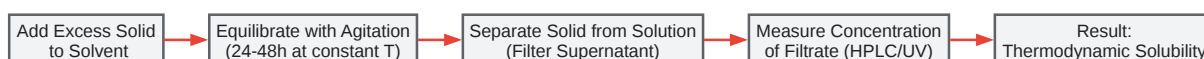
Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is also the standard for this measurement. [20]

Method: Shake-Flask Method for Solubility

- Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the filtered solution represents the thermodynamic solubility. [21]
- Materials: Pure solid thiophene derivative, chosen solvent (e.g., phosphate-buffered saline pH 7.4), vials, orbital shaker/incubator, filtration system (e.g., 0.45 μm syringe filters), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

- Procedure:
 - Add an excess amount of the solid thiophene derivative to a vial containing a known volume of the solvent. "Excess" is confirmed by the visible presence of undissolved solid. [9]
 - Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture for a time sufficient to reach equilibrium (typically 24-48 hours).
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles.
 - Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical method.
- Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the chosen solvent at that temperature.



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Workflow for thermodynamic solubility determination.

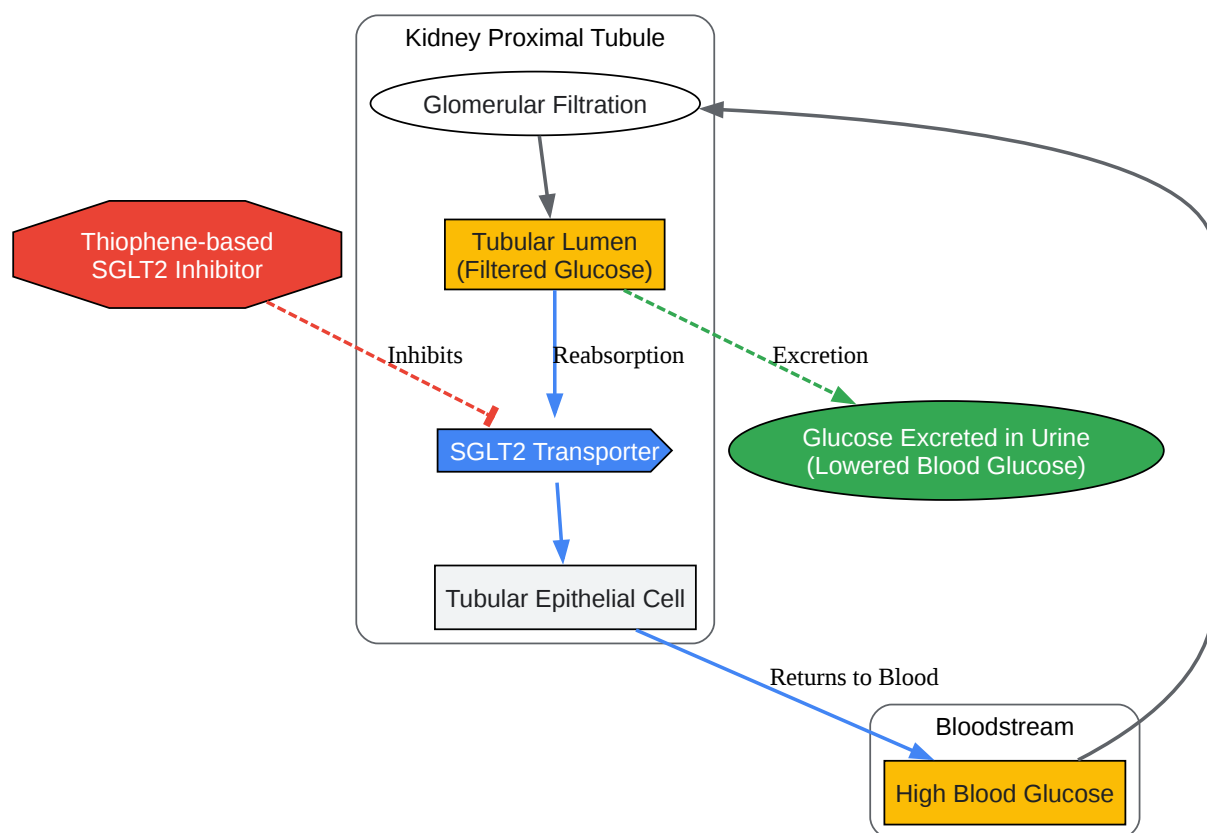
Thiophene Derivatives in Signaling Pathways

The unique physicochemical properties of the thiophene ring allow its derivatives to interact with various biological targets. Many thiophene-containing drugs function by inhibiting key enzymes in signaling pathways.

Example: Thiophene Derivatives as SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream. Thiophene-C-glucosides are a class of compounds that have been developed as potent SGLT2 inhibitors for the treatment of type 2 diabetes.[22]

By inhibiting SGLT2, these drugs block the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This lowers blood glucose levels independently of insulin action. The thiophene moiety is a key structural feature that contributes to the high potency and selectivity of these inhibitors.[22]



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